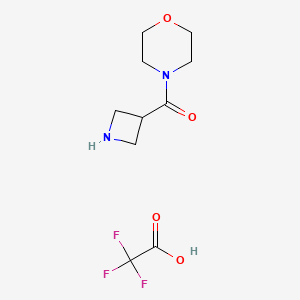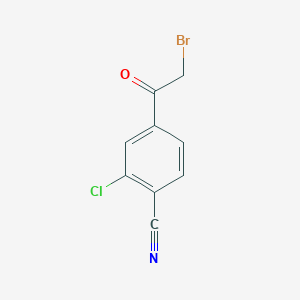
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
説明
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H8BrClFN and a molecular weight of 336.59 . It is a quinoline derivative, which is a class of compounds that contain a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline can be achieved from 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one . There are several synthetic routes available for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is represented by the SMILES notationC1=CC=C (C=C1)C2=NC3=C (C=CC (=C3F)Cl)C (=C2)Br . This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline include its molecular formula (C15H8BrClFN), molecular weight (336.59), and its structure . Other properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
1. Cytotoxic Studies and Anticancer Potential
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline and its derivatives have been investigated for their potential in anticancer treatments. A study demonstrated the in vitro cytotoxicity of various complexes derived from 8-hydroxyquinoline with fluoro, chloro, and bromo derivatives, showing enhanced antiproliferative activity against breast cancer cell lines compared to standard drugs like Paclitaxel. This suggests the compound's role in developing new anticancer agents (Kotian et al., 2021).
2. Antimalarial Activity
Quinoline derivatives, including those with bromo, chloro, and fluoro substituents, have been synthesized and tested for antimalarial activity. These compounds showed potential effectiveness against Plasmodium falciparum, the parasite responsible for malaria, indicating the compound's relevance in developing antimalarial drugs (Bawrlin et al., 1994).
3. Antimicrobial Applications
Studies have explored the antimicrobial properties of novel quinoline derivatives, including fluoro, bromo, and chloro variants. These compounds displayed significant antimicrobial activity, particularly against various pathogens, underscoring their potential use in creating new antimicrobial agents (Ansari & Khan, 2017).
4. Development of Antibacterial Agents
Research has also been conducted on the development of antibacterial agents using quinoline derivatives. One study described a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, showing potent activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in antibiotic research (Kuramoto et al., 2003).
特性
IUPAC Name |
4-bromo-7-chloro-8-fluoro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXONZAFHUNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727499 | |
| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |
CAS RN |
867164-98-5 | |
| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)




![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
